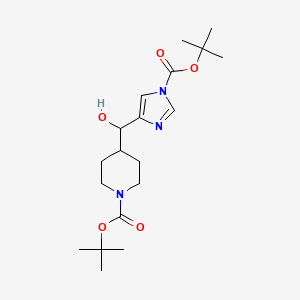
Tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an imidazole moiety, and tert-butyl ester groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate typically involves multiple stepsThe final step often involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity. The use of continuous flow processes also improves the scalability and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of a new protected piperidine derivative.
Scientific Research Applications
Tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The piperidine ring can interact with receptors, modulating their function. The tert-butoxycarbonyl group provides stability and protection during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-((1-(tert-butoxycarbonyl)-1H-imidazol-4-YL)(hydroxy)methyl)piperidine-1-carboxylate is unique due to the presence of both an imidazole ring and a piperidine ring, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
639089-41-1 |
|---|---|
Molecular Formula |
C19H31N3O5 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl 4-[hydroxy-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O5/c1-18(2,3)26-16(24)21-9-7-13(8-10-21)15(23)14-11-22(12-20-14)17(25)27-19(4,5)6/h11-13,15,23H,7-10H2,1-6H3 |
InChI Key |
UDGYTBIHNVKMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CN(C=N2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


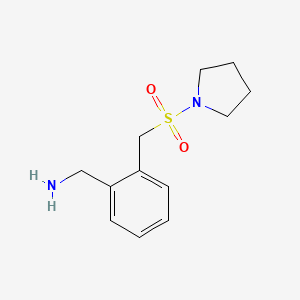
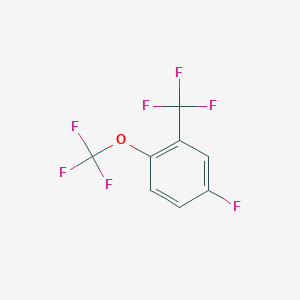
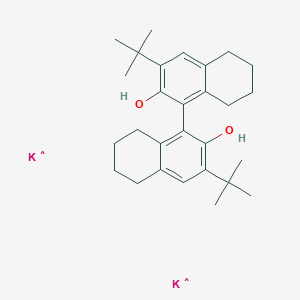
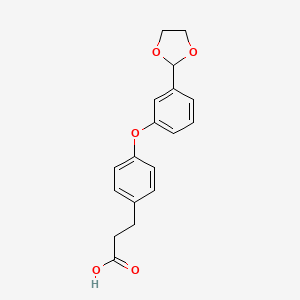
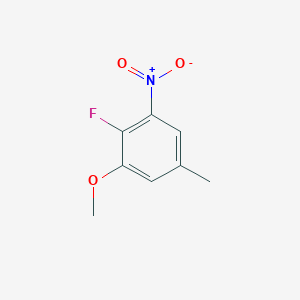
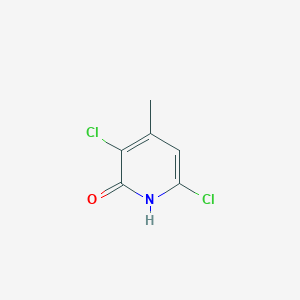
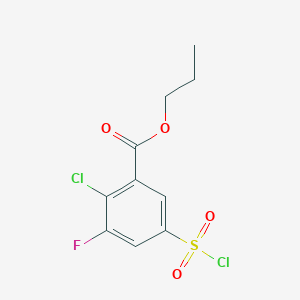
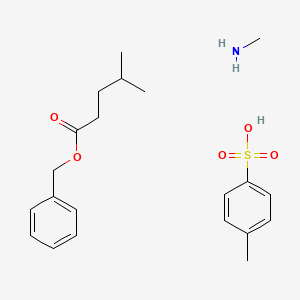
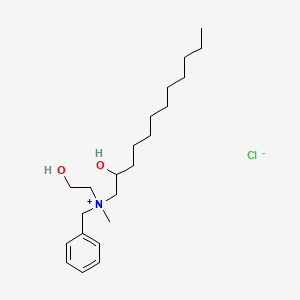
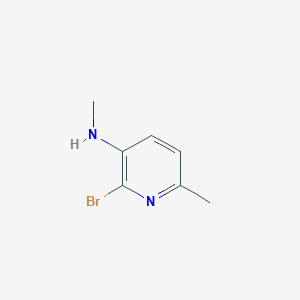
![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
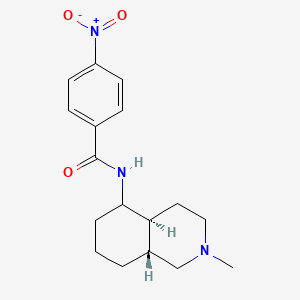
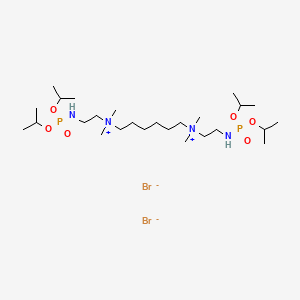
![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)
